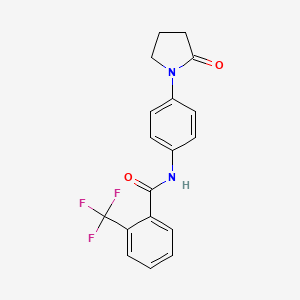

N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide" belongs to a class of compounds that are of significant interest due to their biological and chemical properties. Research on similar compounds, such as N-substituted benzamides and pyrrolidinyl derivatives, has been motivated by their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from readily available raw materials. Key steps may include alkylation, reduction, and acylation reactions, which lead to the formation of the desired compound with high specificity and yield (Vaickelionienė, R., Sapijanskaitė, B., & Mickevičius, V., 2012).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized using advanced analytical techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These analyses provide detailed information on the molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

Chemical reactions involving compounds like "this compound" include carbonylative synthesis, annulation, and various substitutions that enable the formation of structurally diverse derivatives with potential biological activities. The reactivity is influenced by the presence of functional groups, such as the trifluoromethyl group, which can affect the compound's electronic properties and reactivity (Fu, L.-Y., Ying, J., & Xiao‐Feng Wu, 2019).

Scientific Research Applications

Discovery and Design of Histone Deacetylase Inhibitors

A significant research area related to the chemical structure involves the design and discovery of histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer treatment. The development of "N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103)" showcases an example of an orally active, isotype-selective HDAC inhibitor with antitumor activity, highlighting the potential of structurally similar compounds in oncology (Nancy Z. Zhou et al., 2008).

Metal-Free Synthesis of Heterocycles

Another application involves the metal-free synthesis of biologically important heterocycles, such as 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides, demonstrating innovative approaches in organic synthesis and drug development (Zisheng Zheng et al., 2014).

Synthesis of Polyimides

Research into the synthesis of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain explores the development of materials with enhanced solubility and thermal stability, indicating the versatility of trifluoromethyl-substituted benzamides in material science (J. Liu et al., 2002).

Development of Potassium Channel Openers

The investigation into N-pyridyl benzamide derivatives as KCNQ2/Q3 potassium channel openers for epilepsy treatment illustrates the therapeutic potential of such compounds in neurology and pain management, further expanding the application scope of benzamide derivatives (G. Amato et al., 2011).

Enhanced Emission Properties of Benzamides

The study on pyridyl substituted benzamides with aggregation enhanced emission (AEE) and multi-stimuli-responsive properties indicates the use of benzamide derivatives in the development of advanced luminescent materials, showcasing the intersection between organic chemistry and material science (A. Srivastava et al., 2017).

properties

IUPAC Name |

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2/c19-18(20,21)15-5-2-1-4-14(15)17(25)22-12-7-9-13(10-8-12)23-11-3-6-16(23)24/h1-2,4-5,7-10H,3,6,11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPLJBYFSLSXAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2487430.png)

![Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2487431.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2487433.png)

![3-(4-bromophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2487434.png)

![1-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2487437.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione](/img/structure/B2487439.png)

![1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487440.png)

![N-(2,5-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2487442.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2487448.png)

![9-cyclopropyl-3-(2,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2487449.png)